molecular formula C17H12FN3O2S B2925786 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-55-7

6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2925786
CAS No.: 1049364-55-7
M. Wt: 341.36
InChI Key: BBYPENPVAACXSW-UHFFFAOYSA-N
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Description

The compound 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide (CAS: 1049446-39-0) features an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a furan-2-ylmethyl carboxamide moiety at position 2. Its molecular formula is C₁₈H₁₃FN₄OS (MW: 352.39 g/mol). This structure combines a heteroaromatic imidazothiazole scaffold with polar substituents, making it a candidate for pharmacological studies, particularly in oncology and enzyme inhibition .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S/c18-12-5-3-11(4-6-12)14-9-21-15(10-24-17(21)20-14)16(22)19-8-13-2-1-7-23-13/h1-7,9-10H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYPENPVAACXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-aminothiazole with α-bromo-4-fluoroacetophenone in ethanol under reflux conditions This reaction forms the imidazo[2,1-b]thiazole core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the furan ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antiproliferative activity could be due to the inhibition of key enzymes involved in cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Position 6 Substituents
  • 6-(4-Methylsulfonylphenyl) Derivatives :
    • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) ():
  • Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) and high selectivity (index = 313.7).
  • The 4-methylsulfonylphenyl group enhances COX-2 binding via hydrophobic and electrostatic interactions.
    • Comparison : The 4-fluorophenyl group in the target compound may reduce COX-2 affinity compared to sulfonyl groups but improves metabolic stability due to lower electrophilicity .
Position 3 Carboxamide Modifications
  • N-(Pyridin-3-ylmethyl) Analogs :
    • 6-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide ():
  • Molecular weight: 352.39 g/mol (identical to the furan analog).
  • The pyridine substituent may enhance solubility and π-π stacking in biological targets compared to furan.
  • N-Arylacetamide Derivatives ():

    • 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) :
  • Displays potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 µM), surpassing sorafenib (IC₅₀ = 5.2 µM).
  • The extended piperazinylpyridinyl chain enhances VEGFR2 inhibition.
    • Comparison : The simpler furan-2-ylmethyl substituent in the target compound may limit kinase selectivity but reduce synthetic complexity .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported 352.39 4-Fluorophenyl, Furan-2-ylmethyl
6-(4-Chlorophenyl) Analog (4g, ) 222–224 356.82 4-Chlorophenyl, Chlorophenyl
N-(Pyridin-3-ylmethyl) Analog () Not reported 352.39 Pyridin-3-ylmethyl
5l () 116–118 573.18 Chlorophenyl, Piperazinylpyridine
  • Key Observations :
    • The target compound’s 4-fluorophenyl group confers moderate lipophilicity, balancing solubility and membrane permeability.
    • Furan-based derivatives generally exhibit lower melting points than pyridine or piperazine analogs due to reduced crystallinity .

Biological Activity

6-(4-Fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C18H13FN4OS
  • Molecular Weight : 352.4 g/mol

The structural features include an imidazo[2,1-b]thiazole core, a furan moiety, and a fluorophenyl substituent that may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)10.79FAK Inhibition
HEPG2 (Liver)10.28Apoptosis Induction
MCF-7 (Breast)120-160Cell Cycle Arrest
SK-MEL-2 (Skin)4.27Inhibition of Proliferation

These results indicate that the compound exhibits significant antiproliferative activity across different cancer cell lines, suggesting a broad spectrum of efficacy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • FAK Inhibition : The compound has shown to inhibit focal adhesion kinase (FAK), a critical regulator in cancer cell migration and invasion.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, disrupting normal cell division.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components. The presence of the 4-fluorophenyl group enhances its lipophilicity and may improve binding affinity to target proteins. The furan moiety is also crucial for maintaining the compound's bioactivity due to its electron-donating properties.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with similar imidazo[2,1-b]thiazole derivatives was conducted:

Compound IC50 (µM) Notable Features
3-Methyl-6-(3,5-difluorophenyl)50Less potent due to steric hindrance
6-(3-fluorophenyl)imidazo[2,1-b]30Moderate activity; lacks furan substitution
6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)15Enhanced potency due to pyridine ring

This table illustrates how modifications in substituents can significantly affect the biological activity of imidazo[2,1-b]thiazole derivatives.

Case Studies

A notable study by Alam et al. (2011) demonstrated the synthesis and evaluation of various thiadiazole derivatives against multiple cancer cell lines. Their findings indicated that compounds with similar scaffolds to our target exhibited substantial cytotoxicity, reinforcing the potential therapeutic applications of this chemical class .

Q & A

Q. What are the optimal synthetic routes for 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide, considering its structural complexity?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Synthesis : Start with the imidazo[2,1-b]thiazole scaffold. A general method involves cyclization of 2-amino-thiazole derivatives with α-haloketones (e.g., bromoacetophenone derivatives) under reflux in ethanol .

Functionalization : Introduce the 4-fluorophenyl group at position 6 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .

Carboxamide Formation : React the 3-carboxylic acid derivative (or its activated ester) with furan-2-ylmethylamine using coupling agents like EDC/HOBt in DMF at 0–25°C. Purify via recrystallization (ethanol/water) or column chromatography .
Key Considerations : Optimize reaction time (3–8 hours) and monitor intermediates using TLC. Yield improvements (>60%) require strict anhydrous conditions and stoichiometric control of reagents.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and C-F (1220–1280 cm⁻¹) stretches. Compare with reference spectra for imidazo[2,1-b]thiazole derivatives .
  • NMR :
    • ¹H NMR (DMSO-d₆):
  • Fluorophenyl protons: δ 7.2–7.8 ppm (doublets, J = 8–9 Hz).
  • Furan methylene (N-CH₂): δ 4.5–4.7 ppm (triplet, integration for 2H).
    • ¹³C NMR : Imidazo-thiazole carbons (δ 110–160 ppm), carbonyl at ~165 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ matching the molecular formula (C₁₉H₁₅FN₃O₂S, calculated m/z 376.08). Purity >95% confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. What solvent systems are recommended for solubility testing, and how does this impact bioactivity assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock), ethanol, and PBS (pH 7.4). Use sonication (30 min) and centrifugation (10,000 rpm, 10 min) to assess solubility limits.
  • Bioactivity Implications : For in vitro assays (e.g., enzyme inhibition), dilute DMSO stocks to ≤0.1% v/v to avoid solvent interference. If precipitation occurs, consider PEG-400 or cyclodextrin-based formulations .

Advanced Research Questions

Q. How to design experiments to evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound?

Methodological Answer:

  • Assay Protocol :
    • Use Ellman’s method with human recombinant AChE.
    • Prepare test compound in PBS (1–100 μM range) with 0.1% BSA.
    • Pre-incubate enzyme (0.1 U/mL) with compound (15 min, 25°C).
    • Add DTNB (0.3 mM) and acetylthiocholine (1 mM), measure absorbance at 412 nm.
  • Controls : Include donepezil (positive control) and solvent-only baseline. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Molecular Docking : Perform with AutoDock Vina using AChE crystal structure (PDB: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding to Glu199 .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

  • Experimental Design :
    • Cell Line Selection : Test across diverse lines (e.g., MDA-MB-231, HepG2, MCF-7) with varying receptor profiles.
    • Assay Consistency : Use MTT/WST-1 protocols with matched incubation times (48–72 hours) and serum conditions (10% FBS).
    • Data Normalization : Express results as % viability relative to untreated controls; validate with ATP-based assays (e.g., CellTiter-Glo).
  • Mechanistic Follow-Up :
    • Perform flow cytometry (Annexin V/PI) to distinguish apoptosis vs. necrosis.
    • Check target engagement via Western blot (e.g., caspase-3 cleavage) .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) in imidazo[2,1-b]thiazole derivatives?

Methodological Answer:

  • SAR Workflow :
    • Descriptor Calculation : Use PaDEL-Descriptor for topological (e.g., Zagreb index) and physicochemical (logP, TPSA) parameters.
    • QSAR Modeling : Apply partial least squares (PLS) regression on bioactivity data (IC₅₀ values). Validate with leave-one-out cross-validation (R² > 0.6).
    • 3D Pharmacophore Mapping : Identify critical features (e.g., hydrophobic fluorophenyl, hydrogen-bond acceptor at carboxamide) using Schrödinger Phase .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., 4-F) show enhanced AChE inhibition (ΔIC₅₀ = 2.5 μM vs. 4-Cl) due to improved target complementarity .

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